4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2,6-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,6-Difluorophenyl Group: This step often involves nucleophilic substitution reactions where a difluorobenzene derivative is introduced to the pyrrolidine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially reducing the carboxylic acid group to an alcohol.
Substitution: The 2,6-difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the pyrrolidine ring.
Reduction Products: Alcohol derivatives from the reduction of the carboxylic acid group.
Substitution Products: Functionalized derivatives with additional substituents on the 2,6-difluorophenyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2,6-difluorophenyl group may enhance binding affinity to certain targets due to its electronic properties, while the pyrrolidine ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
4-Phenylpyrrolidine-3-carboxylic acid: Lacks the fluorine substituents, which may result in different biological activities and binding affinities.
4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid: Substitutes chlorine for fluorine, potentially altering electronic properties and reactivity.
4-(2,6-Dimethylphenyl)pyrrolidine-3-carboxylic acid: Substitutes methyl groups for fluorine, affecting steric and electronic properties.
Uniqueness: The presence of the 2,6-difluorophenyl group in 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties that can influence its reactivity and biological activity. The fluorine atoms can enhance binding affinity to certain biological targets and may also affect the compound’s metabolic stability.
Biological Activity
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a pyrrolidine ring and a difluorophenyl group, suggests diverse interactions with biological systems. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12F2N2O2
- Molecular Weight : 250.24 g/mol
- CAS Number : 1340151-53-2
The structural features of this compound contribute to its biological activity by influencing its interaction with enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, pyrazole derivatives often inhibit cyclooxygenase enzymes, which are critical in inflammatory processes.
- Receptor Interaction : The difluorophenyl group may enhance binding affinity to various receptors, potentially modulating neurotransmitter systems or other signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound might exhibit antimicrobial properties similar to other fluoroquinolone derivatives, which target bacterial DNA gyrase and topoisomerase IV .
Antitumor Activity
Research indicates that derivatives of pyrrolidine compounds can exhibit antitumor properties. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may stem from its ability to inhibit cyclooxygenase enzymes. This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating inflammation-related symptoms.
Antibacterial Properties
Similar compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA replication processes .
Case Studies and Experimental Data
Several studies have investigated the biological effects of related compounds:
- Antitumor Studies : A study highlighted that pyrazole derivatives could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
- Anti-inflammatory Research : In a model of acute inflammation, compounds similar to this compound demonstrated significant reductions in edema and inflammatory cytokines .
- Antibacterial Activity : A recent study assessed the antibacterial efficacy of various pyrrolidine derivatives against E. coli and S. aureus, showing promising results for compounds with structural similarities to this compound .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-(2,6-difluorophenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHGDOGGQGCRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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